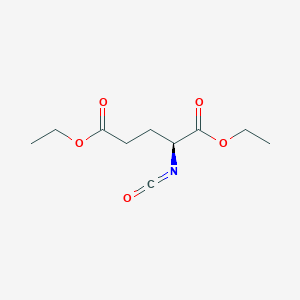

Diethyl (S)-(-)-2-Isocyanatoglutarate

Beschreibung

The exact mass of the compound Diethyl (S)-(-)-2-Isocyanatoglutarate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl (S)-(-)-2-Isocyanatoglutarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (S)-(-)-2-Isocyanatoglutarate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl (2S)-2-isocyanatopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-3-15-9(13)6-5-8(11-7-12)10(14)16-4-2/h8H,3-6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTLQVZEVNEAQD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439281 | |

| Record name | Diethyl (S)-(-)-2-Isocyanatoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145080-95-1 | |

| Record name | Diethyl (S)-(-)-2-Isocyanatoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (S)-(-)-2-Isocyanatoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Chiral Intermediate of Strategic Importance

An In-Depth Technical Guide to Diethyl (S)-(-)-2-Isocyanatoglutarate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Diethyl (S)-(-)-2-Isocyanatoglutarate, a chiral isocyanate of significant interest in pharmaceutical and agrochemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis methodologies, reactivity, and practical applications of this versatile building block. The narrative emphasizes the rationale behind experimental procedures, ensuring both scientific rigor and practical utility.

Diethyl (S)-(-)-2-Isocyanatoglutarate, derived from the naturally occurring amino acid L-glutamic acid, is a valuable bifunctional molecule. It incorporates a reactive isocyanate group and two ester functionalities onto a chiral backbone. This unique combination makes it a strategic intermediate for introducing glutamic acid-like structures into larger molecules, a common motif in pharmacologically active compounds. Its stereochemistry is often crucial for biological activity, making the enantiomerically pure (S)-(-)-form particularly relevant for drug discovery programs targeting metabolic disorders and for advanced bioconjugation techniques.[1]

The isocyanate moiety (-N=C=O) is a highly electrophilic group that readily reacts with nucleophiles such as amines, alcohols, and water. This predictable reactivity allows for the efficient formation of ureas, carbamates, and other derivatives, providing a robust platform for molecular elaboration.[1]

Physicochemical and Spectroscopic Properties

Accurate characterization is the cornerstone of reproducible science. The key physical and chemical properties of Diethyl (S)-(-)-2-Isocyanatoglutarate are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 145080-95-1 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO₅ | [1][2] |

| Molecular Weight | 229.23 g/mol | [1][2] |

| Appearance | Colorless to yellow clear liquid | [1] |

| Density | 1.13 g/mL | [1] |

| Boiling Point | 151 °C at 10 mmHg | [1] |

| Refractive Index (n20D) | 1.44 | [1] |

| Specific Optical Rotation | [α]20/D = -41° to -46° (neat) | [1] |

| Purity | ≥97% (GC) | [1] |

| Synonyms | Diethyl (S)-(-)-2-Isocyanatopentanedioate, (S)-(-)-2-Isocyanatoglutaric acid diethyl ester | [1][3] |

Spectroscopic Signature

While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification and quality control.

Table 2: Predicted Spectroscopic Characteristics

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| Infrared (IR) | -N=C=O Stretch | ~2250-2275 cm⁻¹ | The isocyanate group exhibits a very strong, sharp, and characteristic absorption band in this region, which is typically free from other interfering signals.[4] |

| C=O Stretch (Ester) | ~1735-1750 cm⁻¹ | Characteristic strong absorption for the carbonyl groups of the two ethyl esters. | |

| C-H Stretch (Alkyl) | ~2850-3000 cm⁻¹ | Associated with the methylene and methyl groups of the ethyl and glutarate backbone. | |

| ¹H NMR | CH (α-carbon) | ~4.0-4.2 ppm (triplet) | The proton on the chiral center, coupled to the adjacent CH₂ group. |

| CH₂ (Glutarate) | ~1.9-2.5 ppm (multiplets) | Protons of the two methylene groups in the glutarate backbone. | |

| O-CH₂ (Ethyl) | ~4.1-4.3 ppm (quartets) | Methylene protons of the two ethyl ester groups, coupled to the methyl protons. | |

| CH₃ (Ethyl) | ~1.2-1.4 ppm (triplets) | Methyl protons of the two ethyl ester groups, coupled to the methylene protons. | |

| ¹³C NMR | N=C=O | ~120-125 ppm | The characteristic chemical shift for the central carbon of an isocyanate group. |

| C=O (Ester) | ~170-175 ppm | Chemical shifts for the two ester carbonyl carbons. | |

| CH (α-carbon) | ~55-60 ppm | The chiral carbon atom attached to the isocyanate group. | |

| O-CH₂ (Ethyl) | ~60-65 ppm | Methylene carbons of the ethyl ester groups. | |

| CH₂ (Glutarate) | ~25-35 ppm | Methylene carbons of the glutarate backbone. | |

| CH₃ (Ethyl) | ~13-15 ppm | Methyl carbons of the ethyl ester groups. |

Synthesis Pathway and Experimental Protocols

The synthesis of Diethyl (S)-(-)-2-Isocyanatoglutarate is a two-step process starting from L-glutamic acid. The first step involves the esterification of both carboxylic acid groups to form the key intermediate, Diethyl L-glutamate hydrochloride. The second step converts the primary amine of this intermediate into the target isocyanate.

Caption: Synthesis workflow for Diethyl (S)-(-)-2-Isocyanatoglutarate.

Protocol 1: Synthesis of Diethyl L-Glutamate Hydrochloride

The esterification of L-glutamic acid can be efficiently achieved using several methods. A high-yield protocol utilizing triphosgene as a dehydrating and activating agent is described below.[1][5] This method is often preferred for its high efficiency and purity of the resulting product.

Materials:

-

L-Glutamic acid (14.7 g, 0.10 mol)

-

Ethanol (300 g)

-

Triphosgene (bis(trichloromethyl) carbonate) (25.0 g, 0.08 mol)

-

Methyl tert-butyl ether (MTBE) (100 mL)

-

Nitrogen gas

-

500 mL four-necked flask with mechanical stirrer, thermometer, and reflux condenser

-

Sodium hydroxide trap for acidic gas neutralization

Procedure:

-

Setup: Assemble the four-necked flask with the stirrer, thermometer, and reflux condenser. Connect the condenser outlet to a trap containing an aqueous sodium hydroxide solution to neutralize the HCl gas produced.

-

Charging Reagents: To the flask, add ethanol (300 g), L-glutamic acid (14.7 g), and triphosgene (25.0 g).[5]

-

Reaction: Heat the reaction mixture to 70-75°C with continuous stirring. Maintain this temperature for 5 hours.[5] The triphosgene facilitates the esterification process.

-

Quenching and Gas Removal: After 5 hours, cool the mixture to room temperature (20-25°C). Purge the system with a gentle stream of nitrogen gas for 30 minutes to remove any residual HCl gas into the trap.[5]

-

Workup and Isolation: Remove the excess ethanol and any unreacted triphosgene by distillation under reduced pressure. To the resulting residue, add MTBE (100 mL) to induce precipitation of the product.[1]

-

Purification: Collect the white solid product by filtration, wash with a small amount of cold MTBE, and dry under vacuum to yield Diethyl L-glutamate hydrochloride. Expected yield is approximately 23.5 g (98.0%) with a purity of >99.5%.[5]

Protocol 2: Conversion to Diethyl (S)-(-)-2-Isocyanatoglutarate

This step involves the conversion of the primary amine hydrochloride to the isocyanate using a phosgene equivalent like triphosgene. This procedure must be performed with extreme caution in a well-ventilated fume hood due to the toxicity of phosgene, which is generated in situ.

Materials:

-

Diethyl L-glutamate hydrochloride (23.9 g, 0.10 mol)

-

Triphosgene (11.9 g, 0.04 mol, ~0.4 equivalents)

-

Anhydrous Toluene or Dichloromethane (400 mL)

-

A non-nucleophilic base, e.g., Triethylamine (NEt₃) or Proton Sponge® (2.1 equivalents)

-

Nitrogen or Argon atmosphere

-

1 L three-necked flask with mechanical stirrer, dropping funnel, and condenser

-

Schlenk line for inert atmosphere operations

Procedure:

-

Setup: Flame-dry the glassware and assemble under an inert atmosphere (Nitrogen or Argon).

-

Suspension: Suspend Diethyl L-glutamate hydrochloride (23.9 g) in anhydrous toluene (400 mL) in the reaction flask and cool the mixture to 0°C in an ice bath.

-

Base Addition: Slowly add the non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.

-

Phosgenation: In a separate flask, dissolve triphosgene (11.9 g) in anhydrous toluene (100 mL) and add this solution to the dropping funnel. Add the triphosgene solution dropwise to the cold, stirring amine suspension over 1-2 hours. The reaction is exothermic and generates phosgene in situ. Maintain the temperature at 0-5°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The formation of triethylammonium chloride precipitate will be observed.[6]

-

Workup: Filter the reaction mixture under inert atmosphere to remove the precipitated ammonium salt.

-

Purification: The solvent is carefully removed from the filtrate by rotary evaporation under reduced pressure at low temperature (<40°C) to avoid polymerization or degradation of the isocyanate. The resulting crude oil is then purified by vacuum distillation (e.g., at 151°C / 10 mmHg) to yield the final product as a clear liquid.[1]

Reactivity and Applications

The synthetic utility of Diethyl (S)-(-)-2-Isocyanatoglutarate stems from the high electrophilicity of the isocyanate carbon, making it a target for a wide range of nucleophiles. This reactivity is central to its applications in pharmaceutical development, bioconjugation, and polymer chemistry.[1]

Caption: General reactivity of the isocyanate group with common nucleophiles.

Application in Peptide Modification and Bioconjugation

A primary application is the modification of peptides and proteins. The isocyanate can react with the N-terminal alpha-amine or the epsilon-amine of a lysine side chain to form a stable urea linkage. This is a powerful method for attaching payloads, modifying peptide properties, or creating constrained cyclic peptides.

Protocol 3: N-Terminal Modification of a Peptide

-

Peptide Preparation: Dissolve the peptide (1 equivalent) in a suitable aprotic solvent like DMF or DMSO to a concentration of 1-5 mg/mL. If the peptide is a hydrochloride or TFA salt, add a non-nucleophilic base like diisopropylethylamine (DIEA) (2-3 equivalents) to neutralize the salt and ensure the N-terminal amine is in its free base form.

-

Reagent Addition: Add Diethyl (S)-(-)-2-Isocyanatoglutarate (1.5 equivalents) to the stirring peptide solution.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate (mass increase of 229.23 Da).

-

Purification: Upon completion, the modified peptide can be purified from excess reagents and byproducts using reverse-phase HPLC.

Use as a Chiral Building Block in Synthesis

The compound serves as a precursor for synthesizing more complex molecules, including novel amino acid derivatives and heterocyclic compounds. The ester groups can be hydrolyzed or transesterified, and the isocyanate can be used to construct urea or carbamate linkages, all while retaining the crucial (S)-stereochemistry at the alpha-carbon.

Handling, Storage, and Safety

Isocyanates are potent respiratory and skin sensitizers and should be handled with appropriate engineering controls and personal protective equipment.

-

Handling: All manipulations should be performed in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid inhalation of vapors and contact with skin.[5][6] The compound is sensitive to moisture; handle under an inert atmosphere.[1]

-

Storage: Store in a tightly sealed container under an inert gas (Nitrogen or Argon).[1] It should be refrigerated at 2-8°C for long-term stability.[1]

-

Hazards: Harmful if swallowed or inhaled.[3][5] Causes skin and serious eye irritation, and may cause respiratory irritation.[3][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][6]

Table 3: GHS Hazard Information

| Code | Hazard Statement |

| H302 + H332 | Harmful if swallowed or if inhaled.[3][5] |

| H315 | Causes skin irritation.[7] |

| H319 | Causes serious eye irritation.[7] |

| H335 | May cause respiratory irritation.[3][5] |

Conclusion

Diethyl (S)-(-)-2-Isocyanatoglutarate is a high-value chiral intermediate with well-defined reactivity. Its synthesis from L-glutamic acid is efficient, and its isocyanate group provides a reliable handle for conjugation and derivatization. For researchers in drug discovery and medicinal chemistry, this compound offers a powerful tool for creating novel molecular architectures with precise stereochemical control. Adherence to the rigorous handling and synthesis protocols outlined in this guide is essential for ensuring safe and successful experimental outcomes.

References

-

S,S-DI(PYRIDIN-2-YL) CARBONODITHIOATE - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Diethyl 2-isothiocyanatoglutarate - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Synthesis and Conformation of Poly(L-γ-Chloroethyl glutamate). Chemical Journal of Chinese Universities. [Link]

-

A decade review of triphosgene and its applications in organic reactions - PMC. National Center for Biotechnology Information. [Link]

-

Diethyl L-glutamate Hydrochloride - Suzhou Senfeida Chemical Co., Ltd. Senfeida Chemical. [Link]

-

[Synthesis of Diethyl N-[p-(methylamino)benzoyl]-L-glutamate] - PubMed. National Center for Biotechnology Information. [Link]

-

Chemical synthesis of disulfide surrogate peptides by using beta- carbon dimethyl modified diaminodiacids - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. Beilstein Journals. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. EPFL. [Link]

-

A novel PEG-based solid support enables the synthesis of >50 amino-acid peptide thioesters and the total synthesis of - SciSpace. SciSpace. [Link]

-

Table of Characteristic IR Absorptions. ICT Prague. [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc. Gelest. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Diethyl (S)-(-)-2-Isocyanatoglutarate | 145080-95-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. gelest.com [gelest.com]

- 5. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl (S)-(-)-2-Isocyanatoglutarate: Structure, Stereochemistry, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of Diethyl (S)-(-)-2-Isocyanatoglutarate, a chiral isocyanate of significant interest to researchers and professionals in drug development and polymer chemistry. This document delves into the molecule's structural features, with a detailed analysis of its stereochemistry. It further outlines key synthetic pathways, reactivity profiles, and practical applications, supported by established experimental insights and authoritative references. The guide is intended to serve as a valuable resource for scientists leveraging this versatile building block in their research and development endeavors.

Introduction: A Chiral Building Block of Interest

Diethyl (S)-(-)-2-Isocyanatoglutarate is a functionalized amino acid derivative that has emerged as a valuable intermediate in organic synthesis.[1][2][3] Its structure combines the reactivity of an isocyanate group with the chirality derived from L-glutamic acid, making it a powerful tool for introducing stereospecificity in molecular design. This unique combination of features has led to its application in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[1] The isocyanate moiety is highly susceptible to nucleophilic attack, allowing for the facile formation of ureas, carbamates, and other derivatives, while the inherent chirality influences the biological activity and material properties of the final products.[1][4]

Molecular Structure and Physicochemical Properties

The fundamental identity and key properties of Diethyl (S)-(-)-2-Isocyanatoglutarate are summarized below.

| Identifier | Value | Reference(s) |

| IUPAC Name | Diethyl (2S)-2-isocyanatopentanedioate | [1][2] |

| Synonyms | Diethyl (S)-(-)-2-Isocyanatopentanedioate, (S)-(-)-2-Isocyanatoglutaric acid diethyl ester | [1][2][5] |

| CAS Number | 145080-95-1 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO₅ | [1][2] |

| Molecular Weight | 229.23 g/mol | [1][2] |

| Appearance | Colorless to yellow clear liquid | [5] |

| Density | 1.13 g/mL | [1] |

| Boiling Point | 151 °C / 10 mmHg | [1] |

| Refractive Index (n20D) | 1.44 | [1] |

| Optical Rotation [α]20D | -41 to -46° (neat) | [5] |

Elucidation of Stereochemistry

The "(S)-(-)" designation in Diethyl (S)-(-)-2-Isocyanatoglutarate refers to its specific stereochemical configuration. The "(S)" denotes the absolute configuration at the chiral center (C2) as determined by the Cahn-Ingold-Prelog (CIP) priority rules, while the "(-)" indicates that the compound is levorotatory, meaning it rotates plane-polarized light to the left.[6][7]

Cahn-Ingold-Prelog (CIP) Priority Assignment

The assignment of the (S) configuration at the C2 carbon is determined by ranking the four substituents attached to it based on atomic number.[8][9][10]

-

-N=C=O (Isocyanate group): The nitrogen atom (atomic number 7) has the highest priority. (Priority 1)

-

-C(=O)OCC₂H₅ (Ethyl ester group at C1): The carbon atom is bonded to two oxygen atoms (one via a double bond, which is treated as two separate bonds to oxygen in the CIP rules). This takes precedence over the other carbon-containing substituent. (Priority 2)

-

-CH₂CH₂C(=O)OCC₂H₅ (Ethyl glutarate side chain): The carbon atom is bonded to another carbon and two hydrogens. (Priority 3)

-

Implicit Hydrogen Atom: The hydrogen atom (atomic number 1) has the lowest priority. (Priority 4)

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, thus assigning the stereocenter as (S).

Caption: Cahn-Ingold-Prelog priorities at the C2 stereocenter.

Synthesis of Diethyl (S)-(-)-2-Isocyanatoglutarate

The synthesis of chiral isocyanates from amino acids typically involves methods that preserve the stereochemical integrity of the starting material. The Curtius and Hofmann rearrangements are prominent examples of such transformations.[1][11][12]

The Curtius Rearrangement: A Key Synthetic Route

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[13][14] A key advantage of this reaction is that the migration of the alkyl group occurs with complete retention of configuration at the migrating carbon.[1][13] This makes it an ideal method for converting chiral carboxylic acids or their derivatives into the corresponding isocyanates without racemization.

The likely precursor for the synthesis of Diethyl (S)-(-)-2-Isocyanatoglutarate is L-glutamic acid diethyl ester. The synthesis would proceed via an acyl azide intermediate.

Caption: Proposed synthesis via the Curtius Rearrangement.

Experimental Protocol: Synthesis of the Precursor, L-Glutamic Acid Diethyl Ester Hydrochloride

Reaction:

L-Glutamic Acid + Ethanol --(Triphosgene, 70-75°C)--> L-Glutamic Acid Diethyl Ester Hydrochloride

Procedure:

-

To a 500 mL four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a reflux condenser (connected to a sodium hydroxide trap), add 300 g of ethanol, 14.7 g (0.10 mol) of L-glutamic acid, and 25.0 g (0.08 mol) of triphosgene.[15]

-

Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.[15]

-

Cool the system to 20-25°C and remove the hydrogen chloride gas generated by purging with nitrogen for 30 minutes.[15]

-

Recover the excess triphosgene and ethanol by distillation.[15]

-

To the residue, add 100 mL of methyl tert-butyl ether for trituration.[15]

-

Filter and dry the resulting solid to obtain L-glutamic acid diethyl ester hydrochloride as a white solid.[15]

This precursor can then be converted to the target isocyanate, likely through a Curtius rearrangement of a corresponding acyl azide derivative.

Reactivity and Reaction Mechanisms

The isocyanate group is highly electrophilic and readily reacts with a variety of nucleophiles.[4][6] This reactivity is central to the utility of Diethyl (S)-(-)-2-Isocyanatoglutarate as a synthetic building block.

Reaction with Alcohols to Form Carbamates

Isocyanates react with alcohols to form carbamates (urethanes). This reaction is fundamental in polyurethane chemistry and is also used for creating protected amines in organic synthesis.[16]

Caption: General reaction of an isocyanate with an alcohol.

Reaction with Amines to Form Ureas

The reaction of isocyanates with primary or secondary amines yields substituted ureas. This is a rapid and efficient reaction.[16]

Sources

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino Acid Functional Polymers: Biomimetic Polymer Design Enabling Catalysis, Chiral Materials, and Drug Delivery | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. IR and NMR Correlations for Alkyl Isocyanates [opg.optica.org]

- 5. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. What is the difference between Hofmann and Curtius rearrangement? - askIITians [askiitians.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 14. Curtius Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of (S)-(-)-2-Isocyanatoglutaric Acid Diethyl Ester

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-(-)-2-Isocyanatoglutaric acid diethyl ester is a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its isocyanate functional group provides a versatile handle for constructing complex molecular architectures with high stereochemical fidelity. This guide offers an in-depth exploration of the primary synthetic methodologies for this compound, focusing on the widely adopted phosgenation route using triphosgene. We will dissect the mechanistic rationale behind the experimental design, provide a detailed, field-tested protocol, and evaluate alternative, phosgene-free strategies. The objective is to equip researchers with the necessary knowledge to confidently and safely synthesize this valuable intermediate.

Foundational Synthetic Strategy: The Amine-to-Isocyanate Conversion

The synthesis of (S)-(-)-2-isocyanatoglutaric acid diethyl ester originates from the readily available and optically pure amino acid precursor, L-glutamic acid. The core chemical transformation involves the conversion of the primary α-amino group into a highly reactive isocyanate moiety (-N=C=O). The starting material for this process is typically the diethyl ester hydrochloride salt of L-glutamic acid, Diethyl L-glutamate hydrochloride.[2][3][4] This salt is a stable, crystalline solid, making it convenient for handling and storage.

The overarching challenge in this synthesis is to achieve the transformation efficiently while preserving the stereochemical integrity of the chiral center at the C-2 position. The most direct and high-yielding approach to this conversion is phosgenation.

The Primary Synthetic Route: Phosgenation Using a Triphosgene Surrogate

Historically, isocyanate synthesis was dominated by the use of highly toxic and hazardous phosgene gas.[5][6][7] Modern synthetic chemistry has largely abandoned this practice in laboratory settings in favor of safer, solid phosgene surrogates. Among these, triphosgene (bis(trichloromethyl) carbonate) has emerged as the reagent of choice due to its stability, ease of handling, and precise stoichiometry, where one molecule of triphosgene delivers three molecules of phosgene in situ.[8][9]

Principle and Mechanistic Rationale

The conversion of an amino acid ester hydrochloride to an isocyanate using triphosgene is a robust process that hinges on careful control of reaction conditions. The reaction is typically performed in a biphasic system, a choice rooted in sound chemical principles.

-

Causality of the Biphasic System: A common and effective system utilizes an inert organic solvent like dichloromethane (CH₂Cl₂) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10]

-

The organic phase serves to dissolve the starting amino acid ester and the triphosgene reagent, allowing them to interact.

-

The aqueous phase contains the mild base, NaHCO₃, which performs two critical functions: (1) It neutralizes the hydrochloride salt of the starting material, liberating the free amine for reaction. (2) It quenches the two additional equivalents of hydrochloric acid (HCl) that are generated during the formation of the isocyanate from the amine and the in-situ-generated phosgene. This continuous neutralization is crucial to prevent unwanted acid-catalyzed side reactions and to drive the reaction to completion.

-

-

Choice of Base: Sodium bicarbonate is an ideal base for this transformation.[10] It is strong enough to neutralize the generated HCl but mild enough to avoid promoting side reactions, such as the hydrolysis of the ester groups or the isocyanate product. While organic bases like triethylamine can be used, they can complicate the purification process.[11]

-

Temperature Control: The reaction is highly exothermic and is therefore conducted at low temperatures (typically 0 °C in an ice bath).[10] This control is essential to prevent the formation of urea byproducts, which can occur if the newly formed isocyanate product reacts with any unreacted starting amine.

The overall workflow for this gold-standard synthesis is depicted below.

Detailed Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of amino acid ester isocyanates and represents a reliable method for achieving the target compound.[10]

Materials:

-

Diethyl L-glutamate hydrochloride

-

Triphosgene (BTC)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice bath

-

Mechanical stirrer

-

Separatory funnel

-

Rotary evaporator

-

Kugelrohr distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, add dichloromethane (approx. 4 mL/g of amino acid ester) and an equal volume of saturated aqueous sodium bicarbonate solution.

-

Addition of Starting Material: Add Diethyl L-glutamate hydrochloride (1.0 eq) to the biphasic mixture.

-

Cooling: Cool the flask in an ice bath to 0 °C with vigorous stirring.

-

Addition of Triphosgene: Once the mixture is cold, add triphosgene (0.34 eq) in a single, careful portion. Caution: Triphosgene is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Stir the reaction mixture vigorously in the ice bath for 15-20 minutes. The reaction is typically rapid.

-

Workup - Separation: Pour the reaction mixture into a separatory funnel. Collect the bottom organic layer.

-

Workup - Extraction: Extract the remaining aqueous layer two to three times with small portions of dichloromethane.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate at reduced pressure using a rotary evaporator to yield a crude oil.

-

Purification: Purify the resulting oil by Kugelrohr distillation under high vacuum to afford pure (S)-(-)-2-Isocyanatoglutaric acid diethyl ester as a colorless oil. The optical purity of the product is expected to be >99% ee.[10]

Alternative Phosgene-Free Synthetic Routes

Growing emphasis on green chemistry has spurred the development of non-phosgene methods for isocyanate synthesis.[5][7][12] While often less direct for this specific target, these routes offer important safety and environmental advantages.

Carbamate Formation and Thermal Decomposition

A leading industrial non-phosgene process involves a two-step sequence.[6]

-

Carbamate Synthesis: The starting amine (diethyl L-glutamate) is first converted into a carbamate. This can be achieved through reaction with reagents like dimethyl carbonate (DMC) or via the oxidative carbonylation of the amine.[13]

-

Thermal Cracking: The isolated carbamate is then subjected to thermal decomposition (pyrolysis), often in the presence of a catalyst, which cleaves the carbamate to yield the desired isocyanate and an alcohol byproduct.[12][14]

While this route completely avoids the use of chlorine-containing reagents, it requires higher temperatures and longer reaction times, which may not be suitable for all substrates.

Synthesis via Di-tert-butyl Dicarbonate (Boc₂O)

A milder, phosgene-free laboratory method involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][15] This reaction is reported to proceed rapidly at room temperature, yielding the enantiomerically pure isocyanate in minutes. The isocyanate can then be used in situ or isolated. This method is particularly advantageous for small-scale synthesis due to its mild conditions and operational simplicity.

Comparative Analysis of Synthesis Methods

The choice of synthetic method depends on factors such as scale, available equipment, and safety considerations. The table below summarizes the key attributes of the discussed routes.

| Parameter | Triphosgene Method | Carbamate Pyrolysis Method | Boc₂O / DMAP Method |

| Primary Reagents | Triphosgene, NaHCO₃ | Dimethyl Carbonate (DMC) or CO, Catalysts | Di-tert-butyl dicarbonate, DMAP |

| Reaction Conditions | Low Temperature (0 °C), Biphasic | High Temperature (Pyrolysis) | Room Temperature |

| Reaction Time | Fast (15-30 minutes) | Slow (Multiple hours, two steps) | Very Fast (Minutes) |

| Typical Yield | High to Excellent (>90%)[10] | Variable, generally good | Good to Excellent |

| Stereochemical Integrity | Excellent (>99% ee preserved)[10] | Generally good, but high temps pose a risk | Excellent |

| Key Advantages | High yield, rapid, well-established | Avoids phosgene/chlorine, scalable | Very mild, phosgene-free, rapid |

| Key Disadvantages | Use of a phosgene surrogate (toxic) | High energy input, requires two steps | Cost of reagents, best for smaller scale |

Conclusion

The synthesis of (S)-(-)-2-isocyanatoglutaric acid diethyl ester is most reliably and efficiently achieved through the phosgenation of diethyl L-glutamate hydrochloride using triphosgene in a biphasic system. This method is high-yielding, rapid, and preserves the compound's critical stereochemistry. The detailed protocol provided herein serves as a validated starting point for laboratory preparation. While phosgene-free alternatives, particularly the carbamate pyrolysis and Boc₂O-mediated routes, offer significant safety and environmental benefits, the triphosgene method remains the gold standard for its efficiency and robustness in a controlled laboratory setting. The continued development of greener catalytic processes will undoubtedly provide even more attractive options for the synthesis of this and other valuable isocyanate intermediates in the future.

References

- Nowick, J. S., et al. (n.d.). Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses.

-

Zhang, Y., et al. (2023). How To Get Isocyanate?. ACS Omega. Available at: [Link]

-

Zhang, Y., et al. (2023). How To Get Isocyanate?. ACS Publications. Available at: [Link]

-

Rousseaux, G. (2016). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. Available at: [Link]

-

Cotter, B. R., & Jackson, P. F. (2007). Comparison of Base‐Promoted and Self‐Catalyzed Conditions in the Synthesis of Isocyanates from Amines Using Triphosgene. Taylor & Francis Online. Available at: [Link]

-

Pamidighantam, S., et al. (2020). A decade review of triphosgene and its applications in organic reactions. PMC. Available at: [Link]

-

Wang, R., Liu, S., & Deng, Y. (2017). Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way. ResearchGate. Available at: [Link]

-

Chinese Academy of Sciences. (2011). Non-phosgene Synthesis of Isocyanate Precursors. Available at: [Link]

- Szycher, M. (2012). Nonphosgene Routes to TDI. In Szycher's Handbook of Polyurethanes, Second Edition. CRC Press.

- Eckert, H., et al. (2011). Method for making carbamates, ureas and isocyanates. Google Patents.

-

Navarro, R., et al. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Royal Society of Chemistry. Available at: [Link]

-

Bracher, F., & Litz, T. (1995). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. ResearchGate. Available at: [Link]

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). Diethyl L-glutamate Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Glutamic acid diethyl ester hydrochloride. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Diethyl L-glutamate hydrochloride | 1118-89-4 [chemicalbook.com]

- 3. sfdchem.com [sfdchem.com]

- 4. Glutamic acid diethyl ester hydrochloride | C9H18ClNO4 | CID 73960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Non-phosgene Synthesis of Isocyanate Precursors----Chinese Academy of Sciences [english.cas.cn]

- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Nonphosgene Routes to TDI - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 14. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Unlocking Covalent Modification: A Technical Guide to the Mechanism of Action of Diethyl (S)-(-)-2-Isocyanatoglutarate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block

Diethyl (S)-(-)-2-Isocyanatoglutarate is a chiral chemical entity recognized primarily as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] However, to view this compound merely as a passive scaffold is to overlook its intrinsic power. The core of its utility and, indeed, its "mechanism of action" lies in the potent electrophilicity of its isocyanate functional group. This guide delves into the fundamental chemical biology of Diethyl (S)-(-)-2-Isocyanatoglutarate, reframing its mechanism of action as a tool for precise covalent modification of biological targets. Its specific stereochemistry further implies a potential for enantioselective interactions, a critical consideration in modern drug design.[1] This document will provide an in-depth exploration of its reactivity, its interactions with biological macromolecules, and its application in the rational design of covalent therapeutics and chemical probes, particularly in the context of metabolic disorders.[1]

The Core Mechanism: The Electrophilic Reactivity of the Isocyanate Group

The isocyanate moiety (–N=C=O) is a highly reactive electrophile, primed to engage with a wide array of nucleophiles present in biological systems. This reactivity is the cornerstone of its mechanism of action. The carbon atom of the isocyanate group is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, making it susceptible to nucleophilic attack.

The primary reactions of the isocyanate group with biological nucleophiles are:

-

Reaction with Amines: The most facile reaction of isocyanates is with primary and secondary amines to form stable urea derivatives.[2] In a biological context, this includes the N-terminal amine of proteins and the ε-amino group of lysine residues.[3]

-

Reaction with Hydroxyls: Isocyanates react with hydroxyl groups to form carbamate (urethane) linkages.[2] This reaction is relevant for serine, threonine, and tyrosine residues in proteins, as well as for carbohydrates and other hydroxyl-containing metabolites.

-

Reaction with Thiols: The sulfhydryl group of cysteine residues is a potent nucleophile that readily reacts with isocyanates to form an unstable thiocarbamate adduct.[3]

The stereochemistry of the chiral center in Diethyl (S)-(-)-2-Isocyanatoglutarate can influence the orientation of the molecule within a binding pocket, potentially leading to differential reactivity and biological activity of the resulting products.[1]

Covalent Modification of Proteins: A Targeted Approach

The ability of Diethyl (S)-(-)-2-Isocyanatoglutarate to covalently modify proteins is central to its application in drug discovery. This irreversible or slowly reversible binding can offer advantages in terms of potency and duration of action. The selectivity of this modification is dictated by the intrinsic reactivity of the amino acid side chains and their accessibility and nucleophilicity within the protein's three-dimensional structure.

| Amino Acid Residue | Nucleophilic Group | Reaction Product with Isocyanate | Relative Reactivity |

| Lysine | ε-amino group | Urea | High |

| N-terminus | α-amino group | Urea | High |

| Cysteine | Sulfhydryl group | Thiocarbamate (often unstable) | Very High |

| Serine | Hydroxyl group | Carbamate (Urethane) | Moderate |

| Threonine | Hydroxyl group | Carbamate (Urethane) | Moderate |

| Tyrosine | Phenolic hydroxyl group | Carbamate (Urethane) | Moderate to Low |

This table summarizes the general reactivity of isocyanates with common nucleophilic amino acid residues.[2][3]

The following diagram illustrates the primary covalent modification pathways of proteins by an isocyanate-containing compound like Diethyl (S)-(-)-2-Isocyanatoglutarate.

Application in Drug Discovery: From Building Block to Covalent Probe

The true potential of Diethyl (S)-(-)-2-Isocyanatoglutarate is realized when its reactivity is strategically harnessed in drug discovery.

A Chiral Scaffold for Synthesis

As a synthetic intermediate, its bifunctionality is key. The isocyanate group provides a reactive handle for conjugation, while the diethyl glutarate backbone can be further modified or act as a spacer. Its defined stereochemistry is a critical design element, allowing for the synthesis of enantiomerically pure drugs, which can lead to improved efficacy and reduced off-target effects.

Workflow for Developing a Targeted Covalent Inhibitor

The principles of covalent drug design can be applied to develop targeted inhibitors starting from a reactive fragment like Diethyl (S)-(-)-2-Isocyanatoglutarate. The general workflow is as follows:

Metabolic Fate and Detoxification Pathways

When introduced into a biological system, isocyanates are subject to detoxification mechanisms. The primary route is through conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). This process converts the reactive isocyanate into a more water-soluble and less toxic conjugate that can be further metabolized and excreted. However, if the exposure to the isocyanate is high, this pathway can become saturated, leading to off-target reactions with other biomolecules, which can result in toxicity.

Experimental Protocols

Protocol 1: Assessing Covalent Modification of a Model Peptide by Mass Spectrometry

This protocol provides a general method to confirm the covalent modification of a peptide containing a nucleophilic residue (e.g., lysine) with Diethyl (S)-(-)-2-Isocyanatoglutarate.

-

Reagents and Materials:

-

Diethyl (S)-(-)-2-Isocyanatoglutarate

-

Model peptide (e.g., a lysine-containing peptide like Ac-Lys-Gly-NH2)

-

Reaction Buffer: 50 mM HEPES, pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Acetonitrile (ACN)

-

Formic Acid (FA)

-

High-purity water

-

LC-MS system

-

-

Procedure:

-

Prepare a 10 mM stock solution of Diethyl (S)-(-)-2-Isocyanatoglutarate in anhydrous ACN.

-

Prepare a 1 mM stock solution of the model peptide in high-purity water.

-

In a microcentrifuge tube, combine 45 µL of Reaction Buffer, 5 µL of the peptide stock solution (final concentration 100 µM).

-

Initiate the reaction by adding 1 µL of the isocyanate stock solution (final concentration 200 µM). Vortex briefly.

-

Incubate at room temperature for 1 hour.

-

Quench the reaction by adding 5 µL of Quenching Solution.

-

Prepare the sample for LC-MS analysis by diluting it 1:10 in 0.1% FA in water.

-

Analyze the sample by LC-MS, looking for the expected mass shift corresponding to the addition of the Diethyl (S)-(-)-2-Isocyanatoglutarate molecule (mass of 229.23 Da).

-

Protocol 2: Competitive Reactivity Assay with a Fluorescent Probe

This protocol can be used to assess the reactivity of Diethyl (S)-(-)-2-Isocyanatoglutarate towards a specific nucleophile by competing with a fluorescently labeled probe.

-

Reagents and Materials:

-

Diethyl (S)-(-)-2-Isocyanatoglutarate

-

A target protein with a reactive cysteine (e.g., a specific enzyme)

-

A cysteine-reactive fluorescent probe (e.g., a maleimide-based dye)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

-

SDS-PAGE equipment

-

Fluorescence gel scanner

-

-

Procedure:

-

Prepare a stock solution of the target protein in Assay Buffer.

-

Prepare a serial dilution of Diethyl (S)-(-)-2-Isocyanatoglutarate in anhydrous DMSO.

-

In separate tubes, pre-incubate the target protein (final concentration 1 µM) with varying concentrations of Diethyl (S)-(-)-2-Isocyanatoglutarate (e.g., 0-100 µM) for 30 minutes at room temperature.

-

Add the fluorescent probe to each tube at a final concentration of 5 µM.

-

Incubate for an additional 15 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Run the samples on an SDS-PAGE gel.

-

Scan the gel using a fluorescence scanner. A decrease in the fluorescent signal with increasing concentrations of Diethyl (S)-(-)-2-Isocyanatoglutarate indicates that it is reacting with the target cysteine and preventing the binding of the fluorescent probe.

-

Conclusion

The mechanism of action of Diethyl (S)-(-)-2-Isocyanatoglutarate is fundamentally rooted in the principles of covalent chemistry. While it serves as a valuable chiral building block, its true power lies in the strategic application of its reactive isocyanate group to form stable, covalent bonds with biological macromolecules. For researchers in drug discovery, understanding this mechanism is key to leveraging this and similar electrophilic fragments for the development of potent, selective, and durable covalent therapeutics. The future of drug design will increasingly embrace the rational design of such covalent modifiers, and compounds like Diethyl (S)-(-)-2-Isocyanatoglutarate will remain essential tools in this endeavor.

References

-

ResearchGate. Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage. [Link]

- Sabbioni, G., & Tinner, U. (2004). 2,4-toluenediisocyanate and Hexamethylene-Diisocyanate Adducts With Blood Proteins: Assessment of Reactivity of Amino Acid Residues in Vitro. Journal of Analytical Toxicology, 28(7), 573–580.

Sources

Diethyl (S)-(-)-2-Isocyanatoglutarate (CAS 145080-95-1): A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of Chiral Isocyanates in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the demand for stereochemically pure entities is paramount. The biological activity of a drug candidate is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Within this context, chiral isocyanates have emerged as powerful and versatile building blocks for the synthesis of complex, biologically active molecules. Diethyl (S)-(-)-2-Isocyanatoglutarate (CAS 145080-95-1) represents a key reagent in this class, offering a unique combination of a stereochemically defined center and a highly reactive isocyanate functionality. This guide provides an in-depth exploration of the physical, chemical, and practical aspects of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of a reagent is the cornerstone of its effective and safe utilization in any research and development setting.

Identity and Nomenclature

-

CAS Number: 145080-95-1[1]

-

IUPAC Name: Diethyl (2S)-2-isocyanatopentanedioate[1]

-

Synonyms: Diethyl (S)-(-)-2-Isocyanatopentanedioate, (S)-(-)-2-Isocyanatoglutaric Acid Diethyl Ester[1][2]

Tabulated Physical Properties

For ease of reference, the key physical properties of Diethyl (S)-(-)-2-Isocyanatoglutarate are summarized in the table below.

| Property | Value | Source |

| Appearance | Colorless to yellow clear liquid | [3] |

| Density | 1.13 g/mL | [2] |

| Boiling Point | 151 °C at 10 mmHg | [2][3] |

| Refractive Index | n20/D = 1.44 | [2] |

| Optical Rotation | [α]20/D = -41° to -46° (neat) | [2] |

| Purity | ≥ 97% (GC) | |

| Flash Point | 114 °C | [3] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of Diethyl (S)-(-)-2-Isocyanatoglutarate is dictated by the electrophilic nature of the isocyanate functional group (-N=C=O). This group readily reacts with a wide range of nucleophiles, making it a versatile tool for the construction of diverse molecular architectures.

Core Reactivity Profile: Nucleophilic Addition

The carbon atom of the isocyanate group is highly susceptible to nucleophilic attack. This reactivity is the basis for its widespread use in forming stable covalent bonds. The general order of reactivity with common nucleophiles is:

Primary Amines > Secondary Amines > Alcohols > Thiols > Water

This differential reactivity allows for selective transformations in the presence of multiple functional groups. The reaction proceeds via a nucleophilic addition to the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

Caption: Conceptual synthesis pathway for Diethyl (S)-(-)-2-Isocyanatoglutarate.

Applications in Drug Discovery and Development

The unique structural features of Diethyl (S)-(-)-2-Isocyanatoglutarate make it a valuable tool in several areas of pharmaceutical research.

-

Pharmaceutical Intermediates: It serves as a key building block in the synthesis of a variety of pharmaceutical compounds, particularly in the development of drugs targeting metabolic disorders. [4]* Bioconjugation: The isocyanate group can be used to create stable linkages between small molecules and biomolecules, such as proteins or antibodies. This is a critical technology for developing antibody-drug conjugates (ADCs) and other targeted therapies. [4]* Derivatization Reagent: In analytical chemistry, it can be used to derivatize amino acids and other nucleophile-containing compounds to improve their chromatographic separation and detection. [4]

Analytical Characterization

Ensuring the purity and identity of Diethyl (S)-(-)-2-Isocyanatoglutarate is crucial for its application in regulated environments. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

-

Gas Chromatography (GC): Given its volatility, GC is a suitable method for assessing the purity of this compound. A common method would involve a capillary column (e.g., DB-17) with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. [5]The purity is often reported as >97% by GC. * Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity, chiral HPLC is the method of choice. A variety of chiral stationary phases (CSPs) are available, and method development would involve screening different columns and mobile phase compositions to achieve baseline separation of the (S) and (R) enantiomers. [6][7]

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2275 cm⁻¹. The spectrum would also show characteristic absorptions for the C=O of the ester groups (around 1730-1750 cm⁻¹) and C-H stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals corresponding to the ethyl ester groups (a quartet and a triplet), and multiplets for the diastereotopic methylene protons of the glutarate backbone and the chiral proton at the C2 position.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the ester groups, the isocyanate carbon, and the carbons of the ethyl groups and the glutarate backbone.

-

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would provide further structural information.

Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety precautions are essential when handling Diethyl (S)-(-)-2-Isocyanatoglutarate.

-

Hazard Statements: It is harmful if swallowed or inhaled and may cause respiratory irritation. It can also cause skin and serious eye irritation. [8]* Precautionary Measures: Work in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing mist or vapors. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]It is also recommended to store under an inert atmosphere as it is sensitive to air and heat. [3]

Conclusion

Diethyl (S)-(-)-2-Isocyanatoglutarate is a valuable and versatile chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and reactive isocyanate functionality provide a powerful tool for the synthesis of complex drug candidates and for bioconjugation applications. A thorough understanding of its physical and chemical properties, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to effectively leverage this reagent in their pursuit of novel therapeutics.

References

-

abcr Gute Chemie. AB137379 | CAS 145080-95-1. [Link]

-

Pharmaffiliates. 145080-95-1| Chemical Name : Diethyl (S)-(-)-2-Isocyanatoglutarate. [Link]

-

PubChemLite. 145080-95-1 (C10H15NO5). [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

-

PubChem. (S)-(-)-2-Isocyanatoglutaric Acid Diethyl Ester. [Link]

-

Starshine Chemical. Diethyl (S)-(-)-2-Isocyanatoglutarate. [Link]

-

MDPI. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. [Link]

-

Suzhou Senfeida Chemical Co., Ltd. Diethyl L-glutamate Hydrochloride. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3D-FD60169 - diethyl-s-2-isocyanatoglutarate | CymitQuimica [cymitquimica.com]

- 3. Diethyl (S)-(-)-2-Isocyanatoglutarate | Starshinechemical [starshinechemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-(-)-2-ISOCYANATOGLUTARIC ACID DIETHYL ESTER | 145080-95-1 [amp.chemicalbook.com]

A Technical Guide to Chiral Isocyanate Chemistry: Synthesis, Mechanisms, and Applications in Drug Discovery

Abstract

Chiral isocyanates are highly valuable, reactive intermediates in modern organic synthesis, serving as critical building blocks for a myriad of stereochemically defined molecules, particularly within the pharmaceutical industry. Their utility stems from the ability to introduce a nitrogen-containing functionality while preserving pre-existing stereochemistry, enabling the efficient construction of complex chiral amines, ureas, and carbamates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles of chiral isocyanate chemistry. We will delve into the primary stereospecific synthetic routes, elucidate the underlying mechanisms that guarantee stereochemical fidelity, present detailed experimental protocols for key transformations, and explore cutting-edge applications in asymmetric synthesis and the development of therapeutic agents.

Introduction: The Strategic Importance of Chiral Isocyanates

Chirality is a fundamental property in pharmaceutical science, as the enantiomers of a drug molecule often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. Isocyanates (R-N=C=O) are highly electrophilic intermediates that readily react with a wide range of nucleophiles. When the 'R' group contains a stereogenic center, the resulting chiral isocyanate becomes a powerful tool for asymmetric synthesis.

The strategic advantage of using a chiral isocyanate lies in its ability to serve as a "chiral linchpin." A stereocenter, often derived from the abundant chiral pool of natural products like amino acids, can be converted into an isocyanate functionality with complete retention of configuration. This intermediate can then be intercepted by various nucleophiles to forge new C-N or C-O bonds, effectively transferring the initial chirality into a more complex molecular architecture. This approach is central to the synthesis of numerous pharmaceuticals where a specific stereoisomer is required for therapeutic efficacy.[1][2]

Stereospecific Synthesis of Chiral Isocyanates: The Key Rearrangement Reactions

The generation of chiral isocyanates almost exclusively relies on a class of rearrangement reactions where a group migrates from a carbonyl carbon to an adjacent nitrogen atom. The remarkable utility of these reactions in chiral synthesis is their intramolecular and concerted nature, which ensures that the stereochemical integrity of the migrating group is preserved.[3][4]

The Curtius Rearrangement

The Curtius rearrangement is arguably the most versatile and widely used method for preparing chiral isocyanates. It involves the thermal or photochemical decomposition of a chiral acyl azide, which rearranges to the corresponding isocyanate with the loss of nitrogen gas.[4] The acyl azide precursor is typically prepared from a chiral carboxylic acid.

Mechanism and Stereochemical Fidelity: The mechanism of the Curtius rearrangement is a concerted process. The migration of the chiral alkyl or aryl group (R) from the carbonyl carbon to the nitrogen occurs simultaneously with the expulsion of dinitrogen (N₂).[4] This avoids the formation of a discrete, achiral nitrene intermediate, which could lead to racemization.[5] Thermodynamic calculations and the absence of nitrene-related byproducts strongly support this concerted pathway.[4] The result is a complete retention of the stereochemical configuration at the migrating carbon center.[3][5]

Causality in Method Selection: The Curtius rearrangement is often the method of choice for sensitive or complex substrates due to its mild conditions.[6] Unlike the Hofmann rearrangement, it does not require a strong base. The process can be performed in a one-pot fashion directly from a carboxylic acid using reagents like diphenylphosphoryl azide (DPPA), which avoids the need to isolate the potentially explosive acyl azide.[3] For large-scale synthesis, safety protocols such as the dose-controlled addition of DPPA at moderate temperatures are crucial to manage the evolution of nitrogen gas.[7]

Caption: General workflow for chiral isocyanate synthesis via the Curtius rearrangement.

The Hofmann Rearrangement

The Hofmann rearrangement converts a primary chiral amide into a primary amine with one fewer carbon atom, proceeding through a chiral isocyanate intermediate.[8] The reaction is typically carried out using bromine in an aqueous solution of a strong base like sodium hydroxide.[8][9]

Mechanism and Stereochemical Fidelity: The reaction begins with the deprotonation of the amide followed by N-bromination to form an N-bromoamide. A second deprotonation generates an anion, which then rearranges. Similar to the Curtius rearrangement, the migration of the chiral group (R) from the carbonyl carbon to the nitrogen is concerted with the loss of the bromide ion. This stereospecific migration forms the chiral isocyanate intermediate.[1] Under the typical aqueous basic conditions, the isocyanate is rapidly hydrolyzed to a carbamic acid, which then decarboxylates to yield the primary amine.

Causality in Method Selection: The classical Hofmann conditions are harsh and not suitable for substrates with base-sensitive functional groups.[10] To circumvent this, milder, non-aqueous methods have been developed using reagents like N-bromosuccinimide (NBS) with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or by using hypervalent iodine reagents.[10][11] If the reaction is performed in the presence of an alcohol instead of water, the isocyanate intermediate can be trapped to form a chiral carbamate, which is a common strategy for installing protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).[10]

The Schmidt Reaction

The Schmidt reaction provides another route to isocyanates from carboxylic acids using hydrazoic acid (HN₃) under acidic conditions.[12] The reaction with a carboxylic acid proceeds via an acyl azide intermediate, similar to the Curtius rearrangement, and ultimately yields an amine after hydrolysis and decarboxylation of the isocyanate.[13][14]

Causality in Method Selection: The Schmidt reaction's use of strong acids (like sulfuric acid) and highly toxic/explosive hydrazoic acid limits its application for complex and sensitive chiral substrates compared to the milder and more versatile Curtius rearrangement.[13] While effective, it is generally not the first choice unless specific circumstances warrant it. The Curtius rearrangement is often considered a more practical and milder alternative for converting carboxylic acids to amines while preserving chirality.[13]

Key Reactions and Applications in Drug Development

The synthetic utility of chiral isocyanates is realized through their capture by various nucleophiles, leading to important classes of chiral molecules. These reactions are foundational in the construction of many active pharmaceutical ingredients (APIs).

Synthesis of Chiral Carbamates and Ureas

The reaction of a chiral isocyanate with an alcohol or an amine is the most direct route to enantiomerically pure carbamates (urethanes) and ureas, respectively. These functional groups are prevalent in a vast number of pharmaceuticals.

-

Carbamates: Formed by the reaction with alcohols. This reaction is often used to install protecting groups on amines (via the isocyanate precursor) or to create key structural motifs in drugs.

-

Ureas: Formed by the reaction with primary or secondary amines. The urea linkage is a critical pharmacophore in many classes of drugs, including kinase inhibitors, due to its ability to act as a rigid hydrogen bond donor and acceptor.[15][16][17] For example, the anticancer drug Sorafenib is a diaryl urea derivative that inhibits several protein kinases.[15] The synthesis of chiral urea-based kinase inhibitors often involves the coupling of a chiral amine with an achiral isocyanate or, conversely, a chiral isocyanate with an achiral amine.

Caption: Key applications of chiral isocyanates in synthesis.

Case Study: Oseltamivir (Tamiflu®)

The synthesis of the antiviral drug oseltamivir (Tamiflu®) provides a classic industrial example of the application of the Curtius rearrangement. In a key step of one synthesis, a chiral acyl azide is converted to the corresponding isocyanate.[4] This isocyanate is then intramolecularly trapped by a carboxylic acid group present in the molecule to form an amide bond, all while preserving the crucial stereochemistry of the cyclohexane ring.[18] This highlights the reaction's tolerance for other functional groups and its stereochemical precision.[3][18]

Case Study: Rivaroxaban (Xarelto®)

Rivaroxaban is an anticoagulant medication whose structure contains a chiral oxazolidinone core. The (S)-enantiomer is the active drug, while the (R)-enantiomer is considered an impurity and is almost inactive.[10][18] Several synthetic routes to Rivaroxaban rely on the construction of this chiral core. While not always involving a free chiral isocyanate intermediate, the logic of its formation and trapping is central. For instance, the key chiral amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, can be synthesized from precursors where an isocyanate or a related functional group is used to form the oxazolidinone ring, underscoring the importance of stereocontrolled C-N bond formation in the synthesis of this blockbuster drug.[10][19]

Chiral Derivatizing Agents for NMR Spectroscopy

Chiral isocyanates are powerful tools for determining the enantiomeric purity of chiral alcohols and amines. Reagents such as (R)-1-(1-naphthyl)ethyl isocyanate are commercially available or can be readily synthesized. When a scalemic (non-racemic) mixture of a chiral alcohol is reacted with this enantiomerically pure isocyanate, a mixture of diastereomeric carbamates is formed. These diastereomers have distinct chemical shifts in ¹H or ¹³C NMR spectroscopy.[6] By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original alcohol can be accurately determined. Acyl isocyanates, such as trichloroacetyl isocyanate (TAI), are particularly effective as they are highly reactive towards even hindered alcohols and introduce no new protons themselves, simplifying the resulting NMR spectrum.[6]

Practical Considerations and Experimental Protocols

Successful synthesis and application of chiral isocyanates require careful attention to experimental detail.

Choice of Reagents and Solvents

-

Acyl Azide Formation (Curtius): The one-pot method using diphenylphosphoryl azide (DPPA) and a base like triethylamine (Et₃N) in an anhydrous, aprotic solvent (e.g., toluene, THF) is often preferred for convenience and safety.[20] Alternatively, a two-step protocol involving conversion of the carboxylic acid to an acyl chloride (with SOCl₂ or (COCl)₂) followed by reaction with sodium azide (NaN₃) is also common.[20]

-

Solvent Choice: The solvent for the rearrangement step must be inert to the highly reactive isocyanate. Toluene and benzene are common choices as they are aprotic and have sufficiently high boiling points to facilitate the thermal rearrangement. When trapping the isocyanate, the nucleophile itself can sometimes be used as the solvent (e.g., tert-butanol for Boc protection).[7]

-

Safety: Acyl azides and sodium azide are potentially explosive and highly toxic.[21] All manipulations should be carried out with appropriate personal protective equipment (PPE) in a well-ventilated fume hood, and behind a blast shield, especially when working on a larger scale. Isocyanates themselves are potent lachrymators and respiratory sensitizers.[21]

Protocol 1: Synthesis of a Boc-Protected Chiral Amine from a Chiral Carboxylic Acid via Curtius Rearrangement

This protocol describes a general one-pot procedure for converting a chiral carboxylic acid into its corresponding Boc-protected amine, which has one less carbon atom.

Materials:

-

Chiral carboxylic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (Et₃N) (1.1 equiv)

-

Anhydrous Toluene

-

Anhydrous tert-Butanol (can be used as solvent or co-solvent)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the chiral carboxylic acid (1.0 equiv) and anhydrous toluene (concentration approx. 0.2 M).

-

Add triethylamine (1.1 equiv) to the solution and stir for 5 minutes at room temperature.

-

Carefully add diphenylphosphoryl azide (1.1 equiv) dropwise to the solution at room temperature. Note: DPPA is a lachrymator.

-

After the addition is complete, slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of N₂ gas will be observed. Maintain this temperature until gas evolution ceases (typically 2-4 hours). Self-validating step: The cessation of gas evolution indicates the complete formation of the isocyanate.

-

Once the rearrangement is complete, add anhydrous tert-butanol (3-5 equiv). If toluene was used as the primary solvent, ensure the tert-butanol is added and the mixture is stirred at 80 °C for an additional 2-12 hours to ensure complete trapping of the isocyanate. Self-validating step: Monitor the disappearance of the isocyanate peak (~2250 cm⁻¹) by in-situ IR spectroscopy, if available.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure Boc-protected chiral amine.

Protocol 2: Modified Hofmann Rearrangement for Carbamate Synthesis

This protocol is adapted from a milder procedure that avoids strongly basic aqueous conditions and allows for the isolation of a carbamate.[11]

Materials:

-

Chiral primary amide (1.0 equiv)

-

N-Bromosuccinimide (NBS) (2.0 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 equiv)

-

Anhydrous Methanol (serves as solvent and nucleophile)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chiral primary amide (1.0 equiv), NBS (1.0 equiv), DBU (2.2 equiv), and anhydrous methanol.

-

Heat the solution to reflux for 15 minutes.

-

Slowly add a second portion of NBS (1.0 equiv) to the refluxing solution.

-

Continue heating at reflux for an additional 30 minutes. Self-validating step: The reaction progress can be monitored by TLC to observe the consumption of the starting amide.

-

Cool the reaction to room temperature and remove the methanol by rotary evaporation.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with dilute acid (e.g., 1N HCl) to remove DBU, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure methyl carbamate derivative.[11]

| Reagent System | Substrate | Product | Typical Yield | Stereochemical Outcome | Reference |

| DPPA, t-BuOH, Toluene | Chiral Carboxylic Acid | Boc-Protected Amine | Good to Excellent | Retention | [20] |

| (COCl)₂, NaN₃, Benzyl-OH | Chiral Carboxylic Acid | Cbz-Protected Amine | Good to Excellent | Retention | [7] |

| NBS, DBU, MeOH | Chiral Primary Amide | Methyl Carbamate | ~93% (for p-methoxybenzamide) | Retention | [11] |

Conclusion and Future Outlook

Chiral isocyanates are indispensable intermediates in asymmetric synthesis, providing a reliable and stereospecific gateway to a wide array of valuable chiral compounds. The Curtius and Hofmann rearrangements remain the workhorse methods for their preparation, with modern modifications enhancing their scope and safety. The application of these reactive synthons is deeply embedded in the pharmaceutical industry, enabling the efficient and stereocontrolled synthesis of complex drug molecules.

Future developments in this field will likely focus on catalytic enantioselective methods for the synthesis of isocyanates that do not rely on rearrangement reactions, as well as the expansion of their use in novel multicomponent reactions to rapidly build molecular complexity.[20] Furthermore, the integration of these classic rearrangements into continuous flow systems is already proving to be a powerful strategy for improving the safety and scalability of processes involving hazardous azide and isocyanate intermediates, paving the way for more efficient and sustainable manufacturing of chiral pharmaceuticals.[22]

References

-

Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(12), 2006–2027. [Link]

-

Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. [Link]

-

Wikipedia contributors. (2023). Curtius rearrangement. Wikipedia, The Free Encyclopedia. [Link]

-

Roos, G. H. P., & Donovan, P. M. (2000). Homochiral Acyl Isocyanates as Diagnostic NMR Probes for the Enantiomeric Purity of Chiral Alcohols. Sultan Qaboos University Journal for Science, 5, 11-23. [Link]

-

Chem-Station. (2014). Hofmann Rearrangement. Chem-Station Int. Ed. [Link]

-

Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. ResearchGate. [Link]

-

Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 4(3), 967-971. [Link]

-

RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]

-

Slaninova, D., et al. (2020). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry, 16, 280-289. [Link]

-

Semantic Scholar. (2024). Isocyanate-based multicomponent reactions. Semantic Scholar. [Link]

-